molecular formula C22H24F3N3O2 B215421 N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE

N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE

Cat. No.: B215421
M. Wt: 419.4 g/mol
InChI Key: FHVLFSVELYKJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a piperazine ring, and a butanamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with piperazine to form 4-[3-(trifluoromethyl)phenyl]piperazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound has been shown to bind to dopamine receptors, particularly the D2 receptor, which plays a role in modulating neurotransmitter activity in the brain. This binding can influence various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity, while the piperazine ring provides a versatile site for further chemical modifications .

Properties

Molecular Formula

C22H24F3N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]butanamide

InChI

InChI=1S/C22H24F3N3O2/c1-2-4-20(29)26-18-9-7-16(8-10-18)21(30)28-13-11-27(12-14-28)19-6-3-5-17(15-19)22(23,24)25/h3,5-10,15H,2,4,11-14H2,1H3,(H,26,29)

InChI Key

FHVLFSVELYKJBF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.